molecular formula C18H15NO3 B11827815 2-Oxazolidinone, 3-(1-oxo-3-phenyl-2-propen-1-yl)-4-phenyl-, (4R)-

2-Oxazolidinone, 3-(1-oxo-3-phenyl-2-propen-1-yl)-4-phenyl-, (4R)-

Cat. No.: B11827815
M. Wt: 293.3 g/mol
InChI Key: RJNZUERQMGKTAF-PCUGXKRQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxazolidinone, 3-(1-oxo-3-phenyl-2-propen-1-yl)-4-phenyl-, (4R)- is a chiral oxazolidinone derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxazolidinone, 3-(1-oxo-3-phenyl-2-propen-1-yl)-4-phenyl-, (4R)- typically involves the reaction of oxazolidinone with appropriate aldehydes or ketones under specific conditions. One common method includes the use of a chiral auxiliary to ensure the desired stereochemistry. The reaction conditions often involve the use of catalysts such as copper or palladium to facilitate the formation of the oxazolidinone ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as crystallization and purification to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Oxazolidinone, 3-(1-oxo-3-phenyl-2-propen-1-yl)-4-phenyl-, (4R)- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the oxazolidinone ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Oxazolidinone, 3-(1-oxo-3-phenyl-2-propen-1-yl)-4-phenyl-, (4R)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxazolidinone, 3-(1-oxo-3-phenyl-2-propen-1-yl)-4-phenyl-, (4R)- involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit bacterial protein synthesis by binding to the ribosomal subunit. This interaction disrupts the translation process, leading to the inhibition of bacterial growth .

Properties

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

(4R)-4-phenyl-3-[(E)-3-phenylprop-2-enoyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C18H15NO3/c20-17(12-11-14-7-3-1-4-8-14)19-16(13-22-18(19)21)15-9-5-2-6-10-15/h1-12,16H,13H2/b12-11+/t16-/m0/s1

InChI Key

RJNZUERQMGKTAF-PCUGXKRQSA-N

Isomeric SMILES

C1[C@H](N(C(=O)O1)C(=O)/C=C/C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1C(N(C(=O)O1)C(=O)C=CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.